7-キシロシルタキソール B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

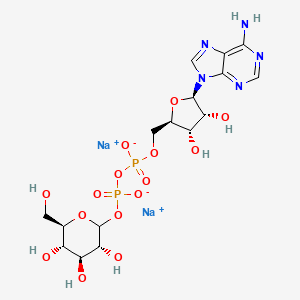

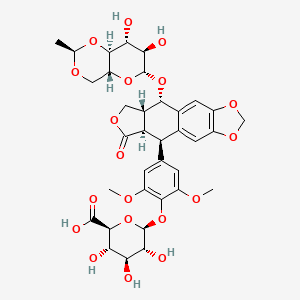

7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the compound Paclitaxel . Paclitaxel is a compound extracted from the Pacific yew tree with antineoplastic activity . It binds to tubulin and inhibits the disassembly of microtubules .

Synthesis Analysis

The synthesis of 7-Xylosyltaxol B involves a three-step reaction: redox, acetylation, and deacetylation . The mixture of taxols prepared from 10-deacetyl-7-xylosyltaxanes is separated by column chromatography on silica gel to afford Taxol, Taxol B (Cephalomannine), and Taxol C . The mixture of Taxol B and Taxol C is then converted to Docetaxel by Schwartz’s reagent .Molecular Structure Analysis

The molecular formula of 7-Xylosyltaxol B is C52H59NO18 . Its molecular weight is 986.02 .Chemical Reactions Analysis

7-Xylosyltaxol B is a derivative of Paclitaxel, which binds to tubulin and inhibits the disassembly of microtubules . This is the primary chemical reaction associated with 7-Xylosyltaxol B.科学的研究の応用

私は「7-キシロシルタキソール B」とその科学研究における応用に関する情報を収集するために、いくつかの検索を行いました。しかし、入手可能な情報は限られており、6〜8のユニークな応用に関する包括的な分析を提供していません。

見つかった情報に基づくと、「this compound」はパクリタキセルの誘導体であり、微小管破壊活性と抗癌活性を有することが確認されています。 これは、免疫アッセイ用のパクリタキセルに対するモノクローナル抗体の開発に使用されてきました . さらに、薬物応用のための分析方法開発、方法バリデーション、および品質管理に潜在的な応用があります .

作用機序

Target of Action

The primary target of 7-Xylosyltaxol B is microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

7-Xylosyltaxol B, a derivative of paclitaxel, binds to tubulin, the building block of microtubules . This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network . The stabilization of microtubules can disrupt various cellular processes, including cell division, thereby exerting its anticancer effects .

Biochemical Pathways

The interaction of 7-Xylosyltaxol B with microtubules affects the cell cycle, particularly the mitotic phase . By preventing the disassembly of microtubules, 7-Xylosyltaxol B inhibits the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that 7-xylosyltaxol b is a solid compound with a molecular weight of 9860 , and it is soluble in DMSO . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of 7-Xylosyltaxol B’s action is the inhibition of cell proliferation and the induction of cell death . It has been found to inhibit the proliferation of various cancer cells, including A549, MCF-7, A2780, HCT-8, and SW480, with IC50 values ranging from 0.16 to 5.9 µM .

Action Environment

The action of 7-Xylosyltaxol B can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the efficacy of 7-Xylosyltaxol B may be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially metabolize the compound.

Safety and Hazards

生化学分析

Biochemical Properties

7-Xylosyltaxol B interacts with tubulin, a globular protein, and inhibits the disassembly of microtubules . This interaction is crucial as it disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death . The nature of this interaction is inhibitory, with 7-Xylosyltaxol B binding to the tubulin protein and preventing its normal function.

Cellular Effects

The effects of 7-Xylosyltaxol B on cells are profound. By inhibiting the disassembly of microtubules, it disrupts normal cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can lead to cell cycle arrest, preventing cells from dividing and growing. This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled growth and division.

Molecular Mechanism

The molecular mechanism of action of 7-Xylosyltaxol B involves its binding to tubulin, inhibiting the disassembly of microtubules . This binding interaction disrupts the normal dynamics of microtubules, leading to changes in cell structure and function. It can also influence gene expression, although the specific genes and pathways affected may vary depending on the cell type and context.

Metabolic Pathways

7-Xylosyltaxol B is involved in the taxane metabolic pathway, which is associated with the synthesis of taxol, a well-known anticancer drug

特性

IUPAC Name |

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZOSPUENCAFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H61NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)